molecular formula C29H29N3O2S B2850540 N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115433-72-1

N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

カタログ番号: B2850540
CAS番号: 1115433-72-1
分子量: 483.63
InChIキー: YJWOEKXICOCWEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a synthetic small molecule based on a 4-oxoquinazolin-3(4H)-yl core scaffold, a chemotype established in medicinal chemistry for targeting kinase enzymes. This compound is designed for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Quinazolinone-based compounds, such as the closely related clinical candidate AZD6703, are known to function as potent and selective inhibitors of kinases like p38α MAP kinase, a key regulator in pro-inflammatory cytokine signaling pathways . The specific molecular architecture of this reagent, featuring a cyclopentyl carboxamide group, a (2-methylbenzyl)thio ether, and a benzyl linkage at the 3-position of the quinazolinone ring, is engineered to modulate inhibitor potency, selectivity, and physicochemical properties. Its mechanism of action is hypothesized to involve binding to the ATP pocket of target kinases, potentially leading to the suppression of downstream signaling cascades relevant to cellular proliferation and inflammation studies. Researchers can utilize this compound as a chemical tool or building block in exploratory biology, high-throughput screening campaigns, structure-activity relationship (SAR) investigations, and lead optimization programs, particularly in the fields of oncology, immunology, and inflammatory disease research. The product is offered with high purity and quality, specifically for use in controlled laboratory environments.

特性

IUPAC Name

N-cyclopentyl-4-[[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O2S/c1-20-8-2-3-9-23(20)19-35-29-31-26-13-7-6-12-25(26)28(34)32(29)18-21-14-16-22(17-15-21)27(33)30-24-10-4-5-11-24/h2-3,6-9,12-17,24H,4-5,10-11,18-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWOEKXICOCWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapy and as an inhibitor for specific kinases. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a complex structure that includes a quinazolinone moiety, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

C21H24N2OS\text{C}_{21}\text{H}_{24}\text{N}_2\text{OS}

Research indicates that compounds similar to N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide may act as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These kinases are critical in regulating the cell cycle and transcription processes, making them promising targets for cancer treatment.

Antitumor Activity

Recent studies have demonstrated that related quinazolinone derivatives exhibit significant antitumor effects. For instance, a study reported that a similar compound showed IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent inhibition capabilities . This suggests that N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide may possess comparable antitumor properties.

Cytotoxicity

In vitro assays have shown that compounds within the same class can induce apoptosis in cancer cell lines, such as HCT116. These compounds lead to G2/M cell cycle arrest and modulate the expression of proteins involved in apoptosis .

Synthesis

The synthesis of N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide involves multi-step organic reactions, typically starting from readily available precursors. The synthetic pathway includes the formation of the quinazolinone core followed by the introduction of the cyclopentyl and thioether groups.

Case Studies

Study ReferenceCompound TestedIC50 (μM)Biological Activity
Similar Quinazolinone0.004 (CDK2)Antitumor
AZD67030.009 (CDK9)Antitumor
Thiazol DerivativesVariesCytotoxicity

科学的研究の応用

Anticancer Properties

Research has indicated that compounds similar to N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer activity. The quinazoline moiety is known for its ability to inhibit multiple kinases involved in cancer proliferation and survival.

Mechanism of Action:

  • Kinase Inhibition: The compound may inhibit specific kinases that are overexpressed in various cancers, leading to reduced tumor growth.
  • Induction of Apoptosis: It has been observed that similar compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent, particularly against bacterial strains resistant to conventional antibiotics. The thioether group enhances the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.

Case Studies:

  • In vitro Studies: Laboratory studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile.
  • Synergistic Effects: When used in combination with existing antibiotics, it may enhance their effectiveness, particularly in resistant strains.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of quinazoline derivatives. N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide may offer protective effects against neurodegenerative diseases.

Mechanism:

  • Reduction of Oxidative Stress: The compound may reduce oxidative stress in neuronal cells, which is a significant contributor to neurodegeneration.
  • Modulation of Neuroinflammation: It could modulate inflammatory pathways that exacerbate neurodegenerative processes.

Potential Therapeutic Applications

Given its diverse biological activities, N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide holds potential for various therapeutic applications:

Application AreaDescription
Cancer TreatmentInhibition of tumor growth through kinase inhibition and apoptosis induction.
Antimicrobial TherapyBroad-spectrum activity against resistant bacterial strains.
Neurodegenerative DiseasesProtective effects against oxidative stress and neuroinflammation.

類似化合物との比較

Substituent Variations on the Benzyl Thio Group

The position of the methyl group on the benzylthio moiety significantly influences steric and electronic properties. and describe a closely related analog, N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, where the methyl group is in the para position instead of ortho.

Table 1: Substituent Effects on Benzylthio-Quinazolinones
Compound Name Methyl Position Key Structural Feature Potential Impact
N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide Ortho Steric hindrance near thioether Altered binding affinity or metabolism
N-cyclopentyl-4-((2-((4-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide Para Linear substitution Enhanced electronic effects

Quinazolinone Derivatives with Sulfonamide vs. Benzamide Moieties

describes compounds 21–24 , which feature a sulfonamide group instead of the benzamide in the target compound. For example, 4-(2-(2-((2-(2-(1-(2-chlorophenyl)ethylidene)hydrazineyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (21) has a sulfonamide tail, while the target compound uses a benzamide. Sulfonamides are typically more acidic and polar than benzamides, which could influence solubility and membrane permeability .

Table 2: Benzamide vs. Sulfonamide Derivatives
Compound ID Core Structure Substituent Melting Point (°C) Yield (%)
Target Quinazolinone Benzamide + cyclopentyl Not reported Not reported
21 (Ev4) Quinazolinone Sulfonamide + chlorophenyl 273–275 84
22 (Ev4) Quinazolinone Sulfonamide + 3-chlorophenyl 297–298 85

Tautomeric Behavior and Spectral Comparisons

The target compound’s quinazolinone core may exhibit tautomerism, as seen in for triazole-thione derivatives. For instance, compounds 7–9 exist in equilibrium between thiol and thione tautomers, confirmed by the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR spectra. Similarly, the thioether group in the target compound would show νC=S vibrations near 1250 cm⁻¹, while the benzamide carbonyl would absorb at ~1660–1680 cm⁻¹, aligning with data from .

Q & A

Basic: What are the key synthetic pathways for N-cyclopentyl-4-((2-((2-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions starting from quinazolinone precursors. A common approach includes:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with thiourea or urea analogs under acidic conditions.
  • Step 2: Introduction of the 2-((2-methylbenzyl)thio) moiety through nucleophilic substitution or thiol-alkylation reactions.
  • Step 3: N-cyclopentyl and benzamide group incorporation via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).
    Critical factors include temperature control (60–80°C for cyclization) and solvent selection (DMF or THF for coupling steps). Purity is validated via HPLC (>95%) and NMR .

Basic: Which spectroscopic methods are essential for characterizing this compound?

  • NMR (1H/13C): Confirms substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, aromatic protons in benzamide at δ 7.3–8.1 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z ~550–600) and fragmentation patterns.
  • HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Basic: What preliminary biological assays are recommended to screen its activity?

  • Anticancer: MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.
  • Antimicrobial: Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or proteases linked to the quinazoline scaffold .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound purity. Mitigation strategies:

  • Orthogonal Assays: Validate results using dual methods (e.g., ATP-luciferase + Western blot for kinase inhibition).
  • Batch Reproducibility: Synthesize multiple lots and compare bioactivity (ANOVA statistical analysis).
  • Metabolite Screening: Use LC-MS to rule out degradation products in cell media .

Advanced: What structural modifications enhance target selectivity in quinazoline derivatives?

  • Substituent Optimization: Replace the 2-methylbenzyl group with electron-withdrawing groups (e.g., -CF3) to improve kinase binding .
  • Linker Flexibility: Introduce ethylene glycol spacers between the quinazoline and benzamide moieties to reduce steric hindrance.
  • Computational Guidance: Perform molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

Advanced: How to design experiments for evaluating metabolic stability?

  • In Vitro Microsomal Assay: Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions.
  • Metabolite ID: Employ high-resolution MS/MS to identify phase I/II metabolites .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

  • Solvent Optimization: Replace DMF with less toxic alternatives (e.g., 2-MeTHF) for amide coupling.
  • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time.
  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progression .

Advanced: How to assess its potential for off-target toxicity?

  • Proteome Profiling: Use affinity chromatography (compound-conjugated beads) to identify off-target proteins.
  • hERG Assay: Patch-clamp electrophysiology to evaluate cardiac ion channel inhibition.
  • In Vivo Toxicity: Zebrafish embryo model (LC50 and teratogenicity endpoints) before rodent studies .

Basic: What are the storage and handling requirements for this compound?

  • Storage: -20°C in airtight, light-protected vials (DMSO stock solutions stable for 6 months).
  • Handling: Use inert atmosphere (N2 glovebox) during synthesis to prevent oxidation of the thioether group .

Advanced: How to validate its mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout: Generate target gene (e.g., EGFR)-deficient cell lines and compare activity.
  • Transcriptomics: RNA-seq to identify differentially expressed pathways post-treatment.
  • Animal Models: Xenograft mice with bioluminescent tumor tracking for efficacy/pharmacokinetics .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。